molecular formula C10H9NO4 B1594570 1-(3-Nitrophenyl)butane-1,3-dione CAS No. 5435-66-5

1-(3-Nitrophenyl)butane-1,3-dione

Cat. No. B1594570
CAS RN: 5435-66-5
M. Wt: 207.18 g/mol
InChI Key: LENGHKYAWBMFDH-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)butane-1,3-dione, also known as NBD, is an organic compound that is widely used in scientific experiments. It has a molecular formula of C10H9NO4 .


Synthesis Analysis

The synthesis of 1-(3-Nitrophenyl)butane-1,3-dione involves regioselective cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl/4-nitrophenyl)cyclohexanones with cyanothioacetamide . The reaction of these compounds with ethyl iodide, 2-chloroacetamide, or its N-aryl derivatives in the presence of sodium acetate trihydrate leads to the formation of 3-ethylthio-5,6,7,8-tetrahydroisoquinoline and (5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides .


Molecular Structure Analysis

The molecular structure of 1-(3-Nitrophenyl)butane-1,3-dione consists of 15 heavy atoms . The InChI code for this compound is 1S/C10H9NO4/c1-7(12)6-10(13)8-4-2-3-5-9(8)11(14)15/h2-5H,6H2,1H3 .


Chemical Reactions Analysis

The compound is involved in nucleophilic substitution reactions. For instance, phenyl Y-substituted-phenyl carbonates react with butane-2,3-dione monoximate in a reaction where the α-nucleophile is 53-95 times more reactive than the corresponding normal-nucleophile .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.18 g/mol . It has a topological polar surface area of 80 Ų and a complexity of 282 . The compound is also characterized by an XLogP3 value of 1.1 .

Scientific Research Applications

Catalysts and Ligands

“1-(3-Nitrophenyl)butane-1,3-dione” is used in the field of catalysts and ligands . It’s particularly used as a nonchiral oxygen ligand . Catalysts and ligands play a crucial role in facilitating chemical reactions, and the use of this compound in this field can help improve the efficiency and selectivity of these reactions.

Pharmaceutical Synthesis

This compound has gained significant attention for its potential use in pharmaceutical synthesis . The structure-activity relationships and biological properties of “1-(3-Nitrophenyl)butane-1,3-dione” derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Herbicides

Another application of “1-(3-Nitrophenyl)butane-1,3-dione” is in the production of herbicides . The compound’s properties could potentially be harnessed to develop more effective and environmentally friendly weed control solutions.

Colorants and Dyes

The compound is also used in the production of colorants and dyes . Its chemical structure can be manipulated to produce a wide range of colors, making it a versatile ingredient in this industry.

Polymer Additives

“1-(3-Nitrophenyl)butane-1,3-dione” is used as an additive in polymer synthesis . It can enhance the properties of polymers, making them more suitable for various applications.

Photochromic Materials

Lastly, this compound has applications in the field of photochromic materials . These are materials that change color in response to light, and “1-(3-Nitrophenyl)butane-1,3-dione” can be used to enhance these properties.

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-(3-nitrophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-7(12)5-10(13)8-3-2-4-9(6-8)11(14)15/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENGHKYAWBMFDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202730
Record name 1,3-Butanedione, 1-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)butane-1,3-dione

CAS RN

5435-66-5
Record name 1-(3-Nitrophenyl)-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5435-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Butanedione, 1-(3-nitrophenyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5435-66-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21485
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Butanedione, 1-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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